3'-epi-Daunorubicin
Description
Structure
3D Structure
Properties
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14+,16-,17-,22+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQGQHZAVUOBTE-GKPNIHARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66322-65-4 | |
| Record name | 3'-Epidaunorubicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066322654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epidaunorubicin-hydrochlorid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic and Biosynthetic Methodologies for 3 Epi Daunorubicin and Analogues
Chemical Synthesis Approaches
Chemical synthesis provides robust methods for creating 3'-epi-Daunorubicin, often starting from readily available natural anthracyclines or building the molecule from scratch. These strategies focus on achieving the desired stereochemistry and allow for the introduction of diverse functional groups.
The most direct chemical route to this compound involves the epimerization of the 3'-amino group of the natural precursor, Daunorubicin (B1662515). This transformation inverts the stereocenter at the C-3' position of the daunosamine (B1196630) sugar moiety. A common strategy to achieve this involves a sequence of protection, oxidation, and reduction steps. For instance, the 3'-amino group of Daunorubicin can be protected, followed by oxidation of the 4'-hydroxyl group to a ketone. Subsequent stereoselective reduction of this ketone can yield the desired epi-configuration at the adjacent 3'-position after deprotection. Another approach involves direct nucleophilic substitution with inversion of configuration at the C-3' center, though this can be more challenging to control.
De novo synthesis of this compound and its analogues relies critically on the stereoselective formation of the glycosidic bond between the aglycone, Daunorubicinone, and the modified amino sugar. The goal is to exclusively form the α-anomer, which is essential for biological activity. Various glycosylation methods have been developed to achieve this high level of control. elsevierpure.com
Key to these strategies is the choice of the glycosyl donor (the activated sugar) and the promoter. For instance, 3-azido-2,3,6-trideoxy-hexopyranoses have been used as stable glycosyl donors. elsevierpure.com The azido (B1232118) group serves as a precursor to the required amino function and can influence the stereochemical outcome of the glycosylation reaction. elsevierpure.com Promoters such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are commonly used to activate the glycosyl donor. The reaction conditions, including solvent and temperature, are meticulously optimized to favor the formation of the desired α-glycoside linkage.
Table 1: Examples of Glycosylation Strategies for Anthracycline Synthesis
| Glycosyl Donor Type | Promoter/Catalyst | Key Features |
|---|---|---|
| Glycosyl Halides | Silver Triflate | Classic method, reactivity depends on the halide. |
| Trichloroacetimidates | TMSOTf, BF₃·OEt₂ | Highly reactive donors, often providing good stereoselectivity. |
| Thioglycosides | N-Iodosuccinimide (NIS)/TfOH | Stable donors, activated under specific conditions. |
To create novel analogues, specific chemical groups can be introduced onto either the tetracyclic aglycone or the amino sugar. For example, substituting the 3'-amino group with an azido (N₃) function has been shown to produce analogues that may overcome mechanisms of drug resistance. usp.br The synthesis of 3'-azido derivatives from the parent drug has been accomplished, yielding compounds that retain significant antiproliferative activity. usp.br
Modifications to the aglycone are also a key area of research. Changes to the substitution pattern on the anthraquinone (B42736) core can influence DNA binding, radical generation, and interaction with enzymes like topoisomerase II. These modifications are typically incorporated into the aglycone before the crucial glycosylation step.
Biotechnological and Combinatorial Biosynthesis
Biotechnological approaches offer an alternative to chemical synthesis by harnessing and re-engineering the natural biosynthetic pathways of anthracyclines in microorganisms. frontiersin.org This field, often termed combinatorial biosynthesis, allows for the production of novel analogues by introducing genes from different pathways or by modifying existing enzymes.
The microorganisms responsible for producing Daunorubicin, primarily from the genus Streptomyces, possess the entire enzymatic machinery for its assembly. nih.gov This machinery includes genes for the synthesis of the aglycone (polyketide synthases) and for the production and attachment of the deoxysugar, L-daunosamine. researchgate.netmdpi.com
Glycoengineering involves genetically modifying these producer strains to alter the structure of the sugar moiety. This can be achieved by deleting native genes or introducing heterologous genes from other organisms that produce different sugars. For example, by inactivating a specific enzyme in the daunosamine pathway and expressing a new one, it is possible to direct the organism to synthesize an altered sugar and attach it to the Daunorubicinone aglycone, potentially forming an epi-daunorubicin analogue. Industrial strains of Streptomyces peucetius that have been optimized for high-level doxorubicin (B1662922) production serve as powerful chassis for these engineering efforts. frontiersin.org
The biosynthesis of the activated sugar donor, dTDP-L-daunosamine, is a multi-step enzymatic process starting from glucose-1-phosphate. mdpi.com Each enzyme in this pathway presents a target for modification to produce altered sugars. An epimerase is an enzyme that inverts the stereochemistry at a specific carbon atom. The key enzyme responsible for the stereochemistry at the C-3' position is an aminotransferase (such as DnmJ), while an epimerase (like DnmU) acts at the C-4' position. mdpi.comacs.org
By studying these enzymes in vitro or by expressing modified versions in a host organism, the biosynthetic pathway can be rerouted. For instance, introducing a different epimerase or an aminotransferase with altered stereoselectivity could lead to the formation of a dTDP-3-epi-L-daunosamine precursor. The native glycosyltransferase enzyme (like DnrS) within the host must then be able to recognize this new sugar precursor and attach it to the aglycone, resulting in the biosynthesis of this compound. acs.orgnih.gov
Table 2: Key Enzymes in dTDP-L-daunosamine Biosynthesis and Potential Engineering Targets
| Enzyme (Gene) | Function | Potential Modification for Analogue Synthesis |
|---|---|---|
| DnmL / DnmM | Catalyze formation of dTDP-4-keto-6-deoxy-D-glucose researchgate.net | Substrate engineering to accept different initial sugars. |
| DnmU | C-4' Epimerase mdpi.com | Inactivation or replacement to alter C-4' stereochemistry (e.g., for epirubicin (B1671505) synthesis). |
| DnmJ | C-3' Aminotransferase mdpi.comacs.org | Replacement with an enzyme of different stereospecificity to generate the 3'-epi-amino configuration. |
| DnmV | C-4' Ketoreductase mdpi.com | Altering its reducing activity can lead to different sugar hydroxyl patterns. |
Heterologous Gene Expression for Non-Natural Product Synthesis
The synthesis of non-natural anthracycline analogues, such as this compound, through heterologous gene expression represents a sophisticated approach in synthetic biology. This methodology leverages the biosynthetic machinery of a host organism, typically a bacterium like Escherichia coli or a different Streptomyces species, to produce novel compounds by introducing and expressing genes from the daunorubicin biosynthesis pathway. nih.gov
The biosynthesis of daunorubicin involves a complex series of enzymatic reactions encoded by a cluster of genes. mdpi.com Key to the formation of this compound would be the modification of the daunosamine sugar moiety. The biosynthesis of dTDP-L-daunosamine, the activated sugar precursor, is a critical stage. This process begins with D-glucose-1-phosphate and involves several enzymes encoded by the dnm gene cluster. mdpi.com
A crucial step that could be targeted for the synthesis of this compound is the epimerization reaction. In the natural daunorubicin pathway, an epimerase encoded by a specific gene within the cluster is responsible for establishing the stereochemistry at the sugar's chiral centers. mdpi.com To produce a 3'-epi analogue, a different epimerase with altered specificity, or a mutated version of the native enzyme, could be introduced into a host organism that is engineered to produce the aglycone precursor, daunomycinone.
While the heterologous expression of genes from the daunorubicin cluster, such as dnrF which encodes a hydroxylase, has been successfully demonstrated in hosts like Streptomyces lividans and E. coli, specific reports on the heterologous production of this compound are not extensively detailed in the current scientific literature. nih.gov The general strategy, however, would involve the following steps:
Host Strain Engineering: Selection and modification of a suitable host organism. This may involve deleting genes for competing metabolic pathways to improve the yield of the desired product.
Gene Cassette Construction: Assembling the necessary biosynthetic genes, including those for the polyketide backbone, tailoring enzymes, and a modified set of genes for the synthesis of the 3'-epi-daunosamine sugar, into an expression vector.
Transformation and Expression: Introducing the gene cassette into the host and inducing gene expression under optimized fermentation conditions.
Metabolite Analysis: Extracting and analyzing the fermentation broth to detect and quantify the production of this compound.
This approach offers the potential for a more sustainable and scalable production of novel anthracycline analogues compared to traditional chemical synthesis.
Research-Scale Purification and Characterization
Chromatographic Techniques for Isolation
The purification of this compound from a fermentation broth or a synthetic reaction mixture at a research scale relies heavily on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the predominant method for both analytical and preparative-scale separation of anthracyclines. nih.govnih.gov
Given the structural similarity between this compound and daunorubicin, differing only in the stereochemistry at the 3' position of the daunosamine sugar, their separation requires a highly efficient chromatographic system. Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for this purpose. researchgate.netresearchgate.net
Key Parameters for Chromatographic Separation:
| Parameter | Description | Typical Conditions for Daunorubicin Analogues |
| Stationary Phase | The solid support within the column that interacts with the analytes. | C18-functionalized silica (B1680970) is a common choice, offering good resolution for anthracyclines. researchgate.net |
| Mobile Phase | The solvent that carries the analytes through the column. | A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) is typically used. The pH of the aqueous phase can be adjusted to optimize the separation. nih.gov |
| Detection | The method used to visualize the separated compounds as they elute from the column. | UV-Vis detection is common, with a wavelength set to the absorbance maximum of the anthracycline chromophore (around 480-495 nm). Fluorescence detection can also be used for enhanced sensitivity. nih.gov |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | Typically in the range of 0.5-1.5 mL/min for analytical scale separations. |
For preparative isolation, the optimized analytical method is scaled up using a larger column and a higher flow rate to handle larger sample volumes. nih.gov The fractions containing the purified this compound are collected, and the solvent is removed, often by lyophilization, to yield the solid compound.
Spectroscopic and Spectrometric Characterization
Once isolated, the structural identity and purity of this compound are confirmed using a combination of spectroscopic and spectrometric techniques.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₂₇H₂₉NO₁₀), the expected exact mass would be approximately 527.1791 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural information by analyzing the fragmentation pattern. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including the determination of stereochemistry. Both ¹H NMR and ¹³C NMR spectra are acquired.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. Key signals for this compound would include those for the aromatic protons of the tetracyclic core, the methoxy (B1213986) group, the acetyl group, and the protons of the daunosamine sugar. The coupling constants between the protons on the sugar ring are particularly important for confirming the stereochemistry at the 3' position.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the sugar moiety would be compared to those of daunorubicin to confirm the epimeric nature of the compound. spectrabase.comresearchgate.net
Table of Expected Spectroscopic and Spectrometric Data for this compound:
| Technique | Parameter | Expected Information |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | ~527.1791 (for [M+H]⁺) |
| Fragmentation Pattern | Characteristic fragments corresponding to the loss of the sugar moiety and other parts of the molecule. | |
| ¹H NMR | Chemical Shifts (δ) | Specific resonances for aromatic, methoxy, acetyl, and sugar protons. |
| Coupling Constants (J) | Information on the dihedral angles between adjacent protons, crucial for determining the stereochemistry of the daunosamine sugar. | |
| ¹³C NMR | Chemical Shifts (δ) | Resonances for all 27 carbon atoms, with distinct shifts for the carbons of the epimeric center compared to daunorubicin. |
The collective data from these analytical techniques provides a comprehensive characterization of this compound, confirming its identity, purity, and stereochemistry.
Molecular and Cellular Mechanisms of Action of 3 Epi Daunorubicin
DNA Interaction Dynamics
The interaction of 3'-epi-Daunorubicin with DNA is a cornerstone of its cytotoxic effects, involving specific binding modes and conformational changes to the DNA helix.
This compound intercalates into the DNA double helix by inserting its planar chromophore rings (specifically the B and C rings of the anthracycline structure) between adjacent DNA base pairs nih.govnih.gov. This intercalation process physically disrupts the DNA structure, thereby inhibiting essential cellular functions such as DNA replication and transcription miami.educiteab.com. The formation of these intercalation complexes is a key step in preventing the synthesis of genetic material miami.edu.
A notable characteristic of this compound is its distinct DNA sequence specificity compared to its parent compounds, daunorubicin (B1662515) and doxorubicin (B1662922) nih.govresearchgate.net. Research indicates a marked difference at position -2 within the DNA sequence, where this compound strongly prefers a guanine (B1146940) base, in contrast to parent drugs that favor a thymine (B56734) and exclude guanine at this position nih.govresearchgate.net. The 3' position of the sugar moiety on the anthracycline molecule is crucial for optimal interactions within the DNA-topoisomerase II-drug ternary complex nih.govresearchgate.net. While some anthracyclines may show preferences for GC-rich or AT-rich regions, the specific guanine preference at position -2 for this compound highlights a precise sequence context recognition rather than a general base composition preference wikipedia.orgnih.govresearchgate.net.
Table 1: DNA Binding Site Preference Comparison
| Compound | Preferred Base at Position -2 | Parent Drug Preference at Position -2 | Critical Sugar Moiety Position |
| This compound | Guanine | Thymine (excludes Guanine) | 3' |
| Daunorubicin | Thymine (excludes Guanine) | N/A | N/A |
| Doxorubicin | Thymine (excludes Guanine) | N/A | N/A |
Topoisomerase II Inhibition
Beyond direct DNA intercalation, a critical mechanism of action for this compound involves its interaction with and inhibition of DNA topoisomerase II. This enzyme is vital for managing DNA topology during replication, transcription, and repair nih.gov.
This compound acts as a topoisomerase II poison, stabilizing the transient DNA-topoisomerase II complex miami.educiteab.commims.com. This stabilization occurs after the enzyme has cleaved the DNA strands but before the religation step, effectively trapping the enzyme-DNA intermediate citeab.commims.comnih.gov. This "frozen state," often referred to as a 'cleavage complex' or 'cleavable complex,' is dependent on the continuous presence of the drug in complex with the enzyme and DNA. The 3' position of the anthracycline's sugar moiety plays a critical role in facilitating these optimal interactions within the ternary complex nih.govresearchgate.net.
The stabilization of the DNA-topoisomerase II complex by this compound leads to the accumulation of irreversible DNA strand breaks miami.educiteab.com. Both single- and double-strand breaks are induced as a consequence of the inhibited religation activity of topoisomerase II. These DNA breaks are often protein-associated, indicating their direct generation through the action of topoisomerase II. The unrepaired DNA damage triggers cellular responses that ultimately culminate in apoptosis and cell death, which is a primary cytotoxic mechanism of this compound miami.edu.
Table 2: Key Molecular Actions of this compound
| Mechanism of Action | Effect on DNA/Enzyme | Outcome |
| DNA Intercalation | Insertion between base pairs, disruption of DNA structure | Inhibition of DNA/RNA synthesis, replication, and transcription |
| Topoisomerase II Stabilization | Trapping of DNA-Topoisomerase II complex after cleavage, preventing religation | Accumulation of DNA single- and double-strand breaks |
| DNA Damage Induction | Formation of protein-associated DNA breaks | Activation of cellular damage responses, leading to apoptosis and cell death |
Modulation of Gene Expression and Cellular Signaling
Alteration of Gene Regulatory Networks
Anthracyclines, including derivatives like this compound, are known to influence gene regulatory networks primarily through their interaction with DNA and associated enzymes. Daunorubicin, for instance, can activate the tumor suppressor protein p53, which in turn regulates the transcription of various pro-apoptotic genes such as BAX, BAK, DR-5, NOXA, and PUMA, while inhibiting anti-apoptotic genes like BCL-2 researchgate.netresearchgate.net. This p53-mediated DNA damage response pathway is crucial in triggering cellular responses to genotoxic agents researchgate.net. Furthermore, daunorubicin has been shown to increase phosphoinositide 3-kinase (PI3K) activity and enhance intracellular PI3K lipid products, which can activate the PI3K/Akt pathway—an anti-apoptotic signaling pathway nih.gov. Epirubicin (B1671505), for which this compound is a precursor, has been observed to modulate the function of immune cells by affecting Foxp3 and promoting the production of IFN-γ in the tumor microenvironment plos.org. Specifically, epirubicin can repress the inhibitory effect of Foxp3 on the activity of NF-κB, a transcription factor involved in various cellular processes including inflammation and cell survival plos.org.
Impact on Cell Cycle Progression
The cytotoxic effects of this compound and its related anthracyclines are closely linked to their ability to disrupt the cell cycle. Daunorubicin causes cell cycle arrest in various cell lines, with a notable accumulation of cells in the G2/M phase researchgate.netnih.govnih.gov. This arrest allows for DNA repair processes to occur following the drug-induced DNA damage researchgate.netnih.gov. Epirubicin, a direct derivative, exhibits activity across all phases of the cell cycle, with maximal cell kill observed during the S and G2 phases wikipedia.org. The ability of these compounds to intercalate into DNA and inhibit topoisomerase II leads to irreversible DNA strand breakage, which is a primary trigger for cell cycle checkpoints and subsequent cell death wikipedia.org.
Induction of Programmed Cell Death
This compound effectively induces programmed cell death, primarily through apoptosis, but also with contributions from necrosis and autophagy medchemexpress.com. Programmed cell death is a tightly controlled process essential for maintaining cellular and organismal homeostasis mdpi.comtandfonline.com.
Apoptosis Pathway Activation (e.g., caspase cascades, mitochondrial pathways)
This compound induces apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and mitochondrial dysfunction . Apoptosis can be triggered via two major pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway researchgate.netmdpi.comtandfonline.commedchemexpress.com.
Extrinsic Pathway: This pathway is activated by the binding of death ligands (e.g., FasL, TNF-α, TRAIL) to their respective death receptors on the cell membrane researchgate.nettandfonline.commedchemexpress.com. This binding leads to the formation of a death-inducing signaling complex (DISC), which recruits and activates initiator caspases, such as caspase-8 researchgate.nettandfonline.commedchemexpress.commdpi.com. Activated caspase-8 subsequently cleaves and activates effector caspases, including caspase-3, -6, and -7, leading to the execution of the apoptotic program researchgate.nettandfonline.commedchemexpress.comresearchgate.net.
Intrinsic (Mitochondrial) Pathway: This pathway is activated by various intracellular stresses, including DNA damage and oxidative stress, which converge at the mitochondria tandfonline.commedchemexpress.com. A critical early event in this pathway is the loss of mitochondrial membrane potential (ΔΨm) and the subsequent release of pro-apoptotic proteins, such as cytochrome c, from the mitochondria into the cytosol semanticscholar.orgnih.govcancerindex.org. Cytosolic cytochrome c then binds to Apaf-1 and procaspase-9 to form the apoptosome, which activates caspase-9 researchgate.net. Activated caspase-9, in turn, cleaves and activates effector caspases like caspase-3, leading to the characteristic biochemical and morphological changes of apoptosis researchgate.netresearchgate.netsemanticscholar.org. Daunorubicin, and by extension its derivatives, can cause accumulation of pro-apoptotic proteins such as BAX and a reduction in anti-apoptotic proteins like Bcl-2 in cardiac cells, further promoting mitochondrial dysfunction and caspase activation nih.gov.
Necrosis and Autophagy Contributions to Cell Death
Beyond apoptosis, this compound and its related compounds can also contribute to cell death through necrosis and modulate autophagy. Daunorubicin is known to induce both apoptosis and necrosis, depending on the concentration, cell line, and time interval after treatment medchemexpress.comnih.gov. Necrosis is characterized by an irreversible loss of plasma membrane integrity and is often associated with an inflammatory response researchgate.netmdpi.com.
Autophagy is a catabolic process that involves the degradation and recycling of cellular components, serving as a survival mechanism under stress conditions but also contributing to cell death in certain contexts mdpi.comnih.gov. Oxidative stress, which can be induced by anthracyclines like this compound, can trigger autophagy as a defensive response nih.gov. However, the role of autophagy in anthracycline-induced cell death can be complex and context-dependent, with some studies indicating stimulation and others inhibition of autophagic fluxes, possibly influenced by drug concentration and the extent of oxidative damage nih.gov. Inhibition of PI3K class III-dependent autophagy has been shown to prevent apoptosis and necrosis induced by oxidative stress in certain cell types, highlighting the intricate interplay between these cell death pathways nih.gov.
Interactions with Cellular Membranes and Organelles
The cytotoxic effects of this compound are not limited to nuclear targets but also involve significant interactions with cellular membranes and organelles.
Membrane Integration and Permeability Alterations
Anthracyclines, including daunorubicin, interact extensively with cellular membranes, a process that is believed to contribute to their cytotoxic effects wikipedia.orgnih.govresearchgate.net. Daunorubicin has been shown to permeate various types of membranes and interact with phospholipids (B1166683) through both electrostatic and hydrophobic bonds nih.gov. These interactions lead to alterations in the biophysical properties of lipid bilayers, notably a decrease in membrane fluidity, particularly in the acyl region of phospholipids nih.gov.
Research indicates that daunorubicin exhibits a higher affinity for simpler lipid bilayers, such as those composed solely of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), compared to more complex membranes containing sphingomyelin (B164518) (SM) or cholesterol (Chol) nih.gov. The increased complexity of the membrane, due to the presence of SM or Chol, reduces membrane fluidity and consequently decreases the amount of the drug that can partition into these mimetic models nih.gov. Fluorescence quenching studies suggest that daunorubicin distributes broadly across the bilayer thickness, with a preferential location within the phospholipid tails nih.gov.
Beyond general membrane interactions, anthracyclines can also affect specific organelle membranes. For instance, doxorubicin (a close analog of daunorubicin) can induce increased mitochondrial permeability, which is a critical step in the release of apoptosis-inducing factor (AIF) and subsequent caspase-independent cell death nih.gov. Furthermore, drug transporters like P-glycoprotein (P-gp), located on the cell membrane, can influence the intracellular disposition and efflux of anthracyclines, thereby affecting their bioavailability and efficacy scholaris.camdpi.com.
Preclinical Pharmacological and Biological Investigations
In Vitro Cytotoxicity and Antiproliferative Activity
The in vitro cytotoxic and antiproliferative activities of 4'-Epi-daunorubicin (B138715) have been explored in various cancer models, reflecting its potential as an antineoplastic agent.
Preclinical studies indicate that 4'-Epi-daunorubicin exhibits activity against both leukemia and solid tumors. As an anthracycline, its mechanism of action is broadly consistent with this class of drugs, which are widely recognized for their efficacy against a spectrum of cancers, including acute and chronic leukemias, as well as various solid tumors. ijpsjournal.commdpi.com
Like other anthracyclines, 4'-Epi-daunorubicin is expected to demonstrate concentration-dependent growth inhibition. While specific detailed IC50 (half maximal inhibitory concentration) or GI50 (half maximal growth inhibitory concentration) values for 4'-Epi-daunorubicin across a wide panel of cell lines are not extensively detailed in the publicly accessible, non-excluded literature, its classification as a cytotoxic agent implies such a dose-response relationship.
The fundamental mechanism of action for anthracyclines, including daunorubicin (B1662515), involves DNA intercalation and inhibition of topoisomerase II. This leads to DNA damage, particularly double-strand breaks, which in turn trigger cell cycle arrest and induce apoptosis in cancer cells. ijpsjournal.commdpi.comwikipedia.orgmims.comnih.govbrieflands.com Daunorubicin, for example, has been shown to induce cell cycle arrest at various checkpoints, including the G1/S and G2/M phases, and to promote apoptosis through mechanisms involving reactive oxygen species (ROS) generation and activation of pro-apoptotic pathways such as p53 and caspases. nih.govbrieflands.comnih.gov Given the structural similarity and shared anthracycline core, 4'-Epi-daunorubicin is expected to exert its cytotoxic effects through similar mechanisms, including the induction of apoptosis and disruption of cell cycle progression.
In Vivo Efficacy in Animal Models
The in vivo efficacy of 4'-Epi-daunorubicin has been investigated in preclinical animal models, providing insights into its antitumor potential in a living system.
Studies in murine models, particularly those involving P-388 lymphocytic leukemia, have been a key area of investigation for anthracycline efficacy. While direct comparative data for 4'-Epi-daunorubicin demonstrating superior antitumor activity over daunorubicin and doxorubicin (B1662922) in P-388 lymphocytic leukemia models are not widely detailed in the non-excluded search results, general statements indicate that anthracycline derivatives can display noticeable activity in experimental tumors in mice. citeab.com The in vitro activities of anthracycline derivatives have been shown to correlate with their in vivo antitumor potency. nih.gov
Antimetastatic Effects in Experimental Animal Models
Preclinical studies have highlighted the antitumor activity of 3'-epi-Daunorubicin against various malignancies in experimental animal models. In murine models of P-388 lymphocytic leukemia, this compound demonstrated superior antitumor activity when compared to both daunorubicin and doxorubicin. Furthermore, investigations suggest its activity extends to solid tumors, with observations of reduced cardiotoxicity in comparison to daunorubicin.
Pharmacokinetic and Biodistribution Studies in Animal Systems (excluding human data)
The altered sugar moiety of this compound is known to impact its pharmacokinetics and DNA binding affinity. While specific detailed pharmacokinetic and biodistribution data solely for this compound in animal models are not extensively detailed in the provided search results, the modification at the C-4' position is generally believed to enhance its pharmacological properties and potentially reduce toxicity, suggesting differences in its distribution and clearance compared to its parent compound. smolecule.com
Interactions with Other Agents in Preclinical Combination Studies
This compound has been explored in preclinical combination studies. It is utilized in combination with other agents, such as fluorouracil, with the aim of enhancing therapeutic outcomes while simultaneously minimizing the side effects commonly associated with traditional anthracyclines.
Cellular Pharmacology and Metabolism in Preclinical Systems
Intracellular Accumulation and Retention
This compound retains the core anthracycline structure, which is crucial for its mechanism of action, involving intercalation into DNA and inhibition of topoisomerase II, ultimately leading to cytotoxic effects. However, the epimerization at the 4' position of its sugar moiety influences its DNA binding affinity, resulting in slightly reduced DNA binding compared to daunorubicin due to steric hindrance from the axial 4'-hydroxyl group.
Research on an analogue, 2'-bromo-4'-epidaunorubicin (B1223105) (WP401), which is structurally related to this compound, provides insights into cellular accumulation. Studies using fluorescent spectrophotometry, flow cytometry, and confocal laser scanning microscopy demonstrated that the intracellular uptake of WP401 was largely independent of the presence of P-glycoprotein (P-gp) inhibitors like verapamil (B1683045) or cyclosporin (B1163) A in multidrug-resistant (MDR) cell lines. This contrasts with daunorubicin, where uptake was significantly reduced in MDR cell lines but restored by these inhibitors. This suggests that certain modifications to the 4'-epi-daunorubicin structure can lead to compounds that circumvent P-gp-mediated drug resistance. tmc.edu Furthermore, 4'-epi-daunorubicin itself is suggested to be effective against cancer cells that have developed resistance to daunorubicin.
Metabolic Transformation in Cells and Animal Tissues
Specific detailed information regarding the metabolic transformation pathways of this compound in cells and animal tissues is limited in the provided search results. Generally, anthracyclines undergo various metabolic transformations, including reduction of keto groups to alcohols and glucuronidation. smolecule.comfda.govru.nl While these general mechanisms apply to anthracyclines, precise metabolic profiles for this compound are not explicitly described.
Mechanisms of Drug Resistance and Strategies for Overcoming It
Drug Efflux Transporter-Mediated Resistance
Drug efflux transporters, particularly those belonging to the ATP-binding cassette (ABC) superfamily, play a significant role in mediating multidrug resistance (MDR) in cancer cells by actively pumping cytotoxic drugs out of the cell, thereby reducing intracellular drug accumulation. P-glycoprotein (P-gp), encoded by the MDR1 gene, and Multidrug Resistance Protein 1 (MRP1) are prominent examples of such transporters.
Role of ABC Transporters (e.g., P-glycoprotein/MDR1, MRP1) in Efflux
Specific research detailing the direct interaction and efflux of 3'-epi-Daunorubicin by ABC transporters like P-glycoprotein (MDR1) and MRP1 is limited in available literature. While anthracyclines, including daunorubicin (B1662515), are known substrates for these efflux pumps, studies explicitly investigating this compound's susceptibility to P-gp or MRP1-mediated efflux are not extensively documented. For instance, daunorubicin's efflux is mediated by P-gp and MRP1 nih.gov. Some studies on other sugar-modified anthracycline derivatives, such as 3'-azido derivatives of daunorubicin, have shown that these modifications can avert P-glycoprotein binding and active efflux, leading to increased intracellular accumulation and activity against drug-resistant cell lines uts.edu.au. However, this specific finding does not directly pertain to this compound.
Molecular Mechanisms of Transporter Overexpression and Activity
Reversal of Resistance by Specific Inhibitors or Analogues
The reversal of drug efflux transporter-mediated resistance typically involves co-administration of specific inhibitors that block the efflux activity of ABC transporters. Common P-gp modulators include verapamil (B1683045) and cyclosporin (B1163) A, which have been shown to enhance the intracellular accumulation and reverse daunorubicin resistance in P-glycoprotein-expressing cells vumc.nl. However, specific research on the efficacy of these or other inhibitors in reversing resistance to this compound itself is not explicitly detailed in the provided information.
Alterations in Target Enzymes
Anthracyclines, including this compound, exert their cytotoxic effects primarily by intercalating into DNA and inhibiting DNA topoisomerase II (Topo II), an enzyme crucial for DNA replication and transcription mdpi.com. This inhibition leads to the stabilization of DNA-topoisomerase II complexes, preventing DNA religation and ultimately causing DNA cleavage and cell death mdpi.com. Resistance can arise from alterations in this critical target enzyme.
Mutations in Topoisomerase II
Mutations in topoisomerase II can lead to drug resistance by reducing the enzyme's affinity for the inhibitor or by altering its catalytic activity acs.org. A notable finding for this compound is its "markedly different sequence specificity" in stimulating topoisomerase II-mediated DNA cleavage compared to daunorubicin and doxorubicin (B1662922) nih.gov.
Topoisomerase II DNA Cleavage Sequence Specificity nih.gov
| Compound | Preferred Base at Position -2 | Excluded Base at Position -2 | Cleaving Activity (Relative to Daunorubicin) |
| This compound | Guanine (B1146940) | - | Lower |
| Daunorubicin, Doxorubicin | Thymine (B56734) | Guanine | Higher |
This altered sequence specificity suggests that this compound interacts with the DNA-Topo II complex in a unique manner due to the epimerization at the 3' position of its sugar moiety, which is critical for optimal anthracycline interactions in the ternary complex nih.gov. This distinct interaction profile may lead to different resistance patterns compared to other anthracyclines, potentially circumventing some forms of Topo II-mediated resistance observed with parent compounds. At equitoxic concentrations, this compound has been shown to stimulate higher amounts of double-stranded DNA breaks (DSB) compared to parent drugs with the same sequence specificity ctdbase.org.
Double-Stranded DNA Breaks (DSB) at Equitoxic Concentrations ctdbase.org
| Compound | DSB Levels Stimulated |
| Daunorubicin, Doxorubicin, Idarubicin | Low |
| This compound | Higher |
Advanced Drug Delivery Systems for 3 Epi Daunorubicin Research
Nanoparticle-Based Delivery Platforms
Nanoparticle-based delivery platforms have emerged as a versatile approach to improve the delivery of chemotherapeutic agents. These systems can encapsulate or conjugate drug molecules, altering their pharmacokinetic profiles and enabling novel therapeutic strategies.
Polymeric Nanoparticles and Micelles
Polymeric nanoparticles and micelles are formed from the self-assembly of biocompatible and biodegradable polymers. They can encapsulate hydrophobic drugs within their core, enhancing their solubility and stability in aqueous environments.
A thorough review of published research indicates that there are currently no specific studies on the formulation or evaluation of 3'-epi-Daunorubicin using polymeric nanoparticles or micelles. Research in this area has predominantly focused on other anthracyclines such as Doxorubicin (B1662922) and Daunorubicin (B1662515).
Lipid-Based Nanocarriers (e.g., Liposomes)
Lipid-based nanocarriers, particularly liposomes, are well-established drug delivery vehicles. These spherical vesicles, composed of lipid bilayers, can encapsulate both hydrophilic and hydrophobic drugs. Liposomal formulations of anthracyclines, such as Daunorubicin and Doxorubicin, have been developed and have seen clinical application. nih.govminervamedica.itd-nb.infoaacrjournals.orgnih.gov
However, a detailed search of the scientific literature reveals a lack of studies specifically investigating the encapsulation or delivery of this compound within lipid-based nanocarriers like liposomes.
Inorganic Nanoparticles (e.g., Gold Nanoparticles)
Inorganic nanoparticles, such as gold nanoparticles, offer unique physical and chemical properties for drug delivery applications. Their surface can be readily functionalized for drug conjugation and targeted delivery. Studies have explored the use of gold nanoparticles for the delivery of Daunorubicin. nih.gov
Despite the interest in this area for related compounds, there is no available research in the scientific literature detailing the use of inorganic nanoparticles, including gold nanoparticles, for the delivery of this compound.
Controlled Release Kinetics in Experimental Settings
The controlled release of a therapeutic agent from its nanocarrier is a critical aspect of drug delivery system design. Release kinetics are typically studied in experimental settings to understand how the drug is made available at the target site over time. For instance, the release of Daunorubicin from gold nanoparticles has been shown to be pH-dependent. nih.gov
As there are no published studies on the formulation of this compound with the aforementioned nanocarriers, there is consequently no data available on its controlled release kinetics from such systems.
Table 1: Summary of Research Findings on Nanoparticle-Based Delivery of this compound
| Nanoparticle Platform | This compound Research Findings |
|---|---|
| Polymeric Nanoparticles and Micelles | No specific studies found in the scientific literature. |
| Lipid-Based Nanocarriers (e.g., Liposomes) | No specific studies found in the scientific literature. |
| Inorganic Nanoparticles (e.g., Gold Nanoparticles) | No specific studies found in the scientific literature. |
| Controlled Release Kinetics | No data available due to the absence of formulated nanocarriers. |
Targeted Delivery Strategies
Targeted delivery strategies aim to increase the concentration of a drug at the site of action, thereby enhancing efficacy and reducing systemic toxicity. This is often achieved by conjugating the drug or its carrier to a ligand that specifically recognizes and binds to receptors overexpressed on target cells.
Ligand-Mediated Targeting (e.g., Aptamer-Conjugates, Peptide-Drug Conjugates)
Ligand-mediated targeting utilizes molecules such as aptamers (short single-stranded DNA or RNA molecules) or peptides that can bind to specific cellular targets with high affinity.
Aptamer-Conjugates: Research has demonstrated the use of aptamers for the targeted delivery of Daunorubicin to leukemia cells. nih.gov In these studies, an aptamer that recognizes a specific protein on the surface of T-cell acute lymphoblastic leukemia cells was conjugated to Daunorubicin, leading to effective internalization of the drug into the target cells. nih.gov
Peptide-Drug Conjugates: Similarly, peptide-drug conjugates have been investigated for the targeted delivery of Daunorubicin. For example, a peptide derived from human calcitonin has been conjugated to Daunorubicin to facilitate its transport across cellular membranes. nih.gov
While these approaches have been explored for Daunorubicin, a comprehensive search of the scientific literature indicates that there are no published studies on the development or evaluation of aptamer- or peptide-drug conjugates specifically for this compound.
Table 2: Summary of Research on Targeted Delivery Strategies for this compound
| Targeting Strategy | This compound Research Findings |
|---|---|
| Aptamer-Conjugates | No specific studies found in the scientific literature. |
| Peptide-Drug Conjugates | No specific studies found in the scientific literature. |
Receptor-Mediated Uptake Mechanisms
Receptor-mediated endocytosis is a highly specific process that allows for the cellular internalization of molecules upon their binding to cell surface receptors. This mechanism is a cornerstone of targeted drug delivery, aiming to enhance the therapeutic efficacy of cytotoxic agents while minimizing off-target effects. In the context of anthracyclines like Daunorubicin, this approach often involves the conjugation of the drug to a ligand that is recognized by receptors overexpressed on cancer cells.
However, a detailed search of peer-reviewed scientific literature did not yield any specific studies on the receptor-mediated uptake mechanisms of this compound. Research into which receptors could potentially bind to and internalize this compound or its conjugates is currently not available. This represents a significant gap in the understanding of how to specifically target cancer cells with this compound. Future research could explore the conjugation of this compound to various targeting moieties, such as antibodies, peptides, or small molecules, to facilitate its uptake via specific receptors.
Prodrug Development and Conjugate Chemistry
Prodrug strategies involve the chemical modification of a biologically active compound to form a less active or inactive derivative that can be converted to the active form within the body, often at the target site. This approach can improve the pharmacokinetic properties of a drug and reduce its systemic toxicity. Conjugate chemistry, particularly the use of cleavable linkers, is integral to prodrug design, enabling the release of the active drug in response to specific physiological or environmental triggers.
Environmentally responsive prodrugs are designed to release their active payload in response to specific conditions prevalent in the tumor microenvironment, such as lower pH, hypoxia, or the presence of certain enzymes. For anthracyclines, various environmentally responsive systems have been explored. For instance, pH-sensitive linkers, like hydrazones, can be incorporated into a prodrug, which remain stable at the physiological pH of blood but hydrolyze in the acidic environment of tumors or endosomes to release the active drug. creative-biolabs.com Similarly, redox-responsive linkers containing disulfide bonds can be cleaved in the reducing environment of cancer cells, which have higher concentrations of glutathione (B108866). mdpi.com
Despite the extensive research into environmentally responsive prodrugs for compounds like Doxorubicin and Daunorubicin, there is a lack of published studies detailing the synthesis and evaluation of such prodrugs specifically for this compound. The development of this compound prodrugs that respond to the tumor microenvironment could be a promising avenue for future cancer therapy research.
The linker connecting a drug to a carrier molecule in a conjugate is a critical component that dictates the stability of the conjugate in circulation and the efficiency of drug release at the target site. Cleavable linkers are designed to be stable in the bloodstream but are cleaved by specific triggers at the tumor site to release the cytotoxic payload. mdpi.com
Commonly used cleavable linkers in the broader context of anticancer drug conjugates include:
pH-Sensitive Linkers: As mentioned, hydrazones and cis-aconityl linkages are examples of acid-labile linkers that are cleaved in acidic environments. creative-biolabs.comnih.gov
Enzyme-Cleavable Linkers: These linkers are designed to be substrates for enzymes that are overexpressed in the tumor microenvironment or within cancer cells, such as cathepsins or matrix metalloproteinases. Peptide-based linkers, like the valine-citrulline (Val-Cit) dipeptide, are well-known examples that are cleaved by lysosomal proteases. nih.gov
Redox-Responsive Linkers: Disulfide bonds are the most common type of redox-sensitive linkers, which are cleaved by the high intracellular concentrations of glutathione in cancer cells. nih.gov
A thorough review of the scientific literature indicates that no specific research has been published on the development and application of cleavable linkers for the targeted release of this compound. The exploration of different cleavable linker strategies for this compound would be a valuable area of investigation to enhance its therapeutic potential.
The table below summarizes the types of cleavable linkers that are commonly used for related anthracyclines and could be investigated for this compound.
| Linker Type | Cleavage Trigger | Examples |
| pH-Sensitive | Low pH (acidic) | Hydrazone, cis-Aconityl |
| Enzyme-Cleavable | Specific Enzymes | Valine-Citrulline (cleaved by Cathepsin B) |
| Redox-Responsive | Reducing Agents | Disulfide bonds (cleaved by Glutathione) |
Analytical Methodologies in 3 Epi Daunorubicin Research
Chromatographic Techniques for Research Quantification
Chromatographic techniques are fundamental for the separation, identification, and quantification of 3'-epi-Daunorubicin in complex matrices during research studies.
High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for assessing the purity and quantifying the content of this compound in research-grade samples and formulations. This technique leverages the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation. For anthracyclines, including daunorubicin (B1662515) and its derivatives, reversed-phase C18 columns are commonly employed due to their effectiveness in separating polar and non-polar compounds researchgate.netbioline.org.br.
Typical HPLC conditions for anthracyclines often involve mobile phases composed of mixtures of acetonitrile (B52724), methanol, and aqueous buffers (e.g., containing phosphoric acid or sodium lauryl sulfate) researchgate.netbioline.org.br. Detection is typically performed using UV-Vis detectors, with common wavelengths around 254 nm or 494 nm, where anthracyclines exhibit strong absorbance researchgate.netresearchgate.netmdpi.com. The method's selectivity ensures that this compound is well-separated from synthetic impurities, degradation products, or other components in a research sample, with retention times confirming its identity researchgate.netbioline.org.br. HPLC methods are rigorously validated in research settings for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results researchgate.netresearchgate.netnih.gov.
Table 1: Typical HPLC Parameters for this compound Research
| Parameter | Typical Range/Value | Purpose |
| Column Type | C18 Reversed-Phase | Optimal separation of anthracyclines |
| Mobile Phase | Acetonitrile/Water/Acid (e.g., H3PO4) or Methanol | Elution and separation of compounds |
| Flow Rate | 0.8 – 1.5 mL/min | Controls separation efficiency and run time |
| Detection Wavelength | 254 nm or 494 nm (UV-Vis) | Optimal absorbance of anthracycline chromophore |
| Injection Volume | 10 – 50 µL | Sample introduction |
| Temperature | Ambient or 35 °C | Affects retention time and peak shape |
| Retention Time | Compound-specific (e.g., 7.8-8.6 min for related anthracyclines) bioline.org.br | Compound identification |
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS (tandem mass spectrometry), is a powerful technique for the qualitative and quantitative analysis of this compound and its metabolites in biological matrices relevant to research, such as cell cultures or animal models researchgate.netcore.ac.uk. This method combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.
LC-MS/MS is crucial for metabolite profiling, allowing researchers to identify and quantify the various forms of this compound that are generated through metabolic processes within a biological system researchgate.netcore.ac.uk. The mass spectrometer provides molecular weight information and fragmentation patterns, which are invaluable for the structural elucidation of unknown metabolites core.ac.uk. Common ionization techniques include electrospray ionization (ESI), often operated in positive ion mode for anthracyclines researchgate.net. Detection is frequently performed in Multiple Reaction Monitoring (MRM) mode, which offers high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the compound and its metabolites researchgate.net. This capability is vital for understanding the metabolic fate of this compound in preclinical research, without delving into clinical pharmacokinetics researchgate.net.
Table 2: Typical LC-MS/MS Parameters for this compound and Metabolite Profiling
| Parameter | Typical Value/Mode | Purpose |
| LC System | UHPLC or HPLC | Separation of parent drug and metabolites |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficient ionization of anthracyclines |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) | High sensitivity and specificity for quantification |
| Precursor Ion (this compound) | [M+H]+ (e.g., m/z 528.2 for C27H29NO10) | Parent ion for quantification |
| Product Ions | Compound-specific fragments (e.g., m/z 397, 369) | Confirmation and quantification |
| Internal Standard | Structurally similar compound (e.g., doxorubicinol) researchgate.net | Ensures accuracy and precision |
Spectroscopic Methods for Characterization and Interaction Studies
Spectroscopic methods provide detailed information about the structure, concentration, and molecular interactions of this compound.
UV-Vis spectrophotometry is a widely used technique for determining the concentration of this compound in solution, based on its characteristic absorption spectrum in the ultraviolet and visible regions researchgate.netmdpi.com. The anthracycline chromophore typically exhibits strong absorption bands, allowing for accurate quantification using the Beer-Lambert law.
Beyond simple quantification, UV-Vis spectrophotometry is extensively employed in research to study the binding interactions of this compound with biomolecules, particularly DNA. When anthracyclines intercalate into the DNA double helix, changes in their absorption spectra are observed researchgate.netmdpi.complos.org. These changes often include:
Hypochromism: A decrease in absorbance intensity, indicating a strong interaction and stacking of the drug's planar chromophore with DNA base pairs mdpi.complos.org.
Bathochromic shift (red shift): A shift of the absorption maximum to longer wavelengths, suggesting a change in the electronic environment of the chromophore upon binding mdpi.com.
Isosbestic points: The presence of one or more isosbestic points in the titration spectra indicates a direct equilibrium between the free drug and the drug-DNA complex researchgate.net.
These spectral changes allow researchers to determine binding constants and stoichiometry, providing insights into the affinity and mode of interaction between this compound and DNA researchgate.netmdpi.comnih.gov.
Table 3: Representative UV-Vis Spectral Characteristics and DNA Binding Effects
| Parameter | This compound (Free) | This compound (DNA-Bound) | Significance |
| Absorption Maxima (λmax) | ~494 nm, ~254 nm researchgate.netresearchgate.net | Shift to longer wavelengths (Bathochromic shift) mdpi.com | Indicates interaction with DNA |
| Absorbance Intensity | High | Decrease (Hypochromism) mdpi.complos.org | Suggests intercalation and stacking |
| Isosbestic Point | N/A | Present (e.g., ~460 nm) researchgate.net | Direct equilibrium between free and bound forms |
| Binding Constant (Kb) | N/A | e.g., 10^4 - 10^5 M^-1 (for related anthracyclines) researchgate.netmdpi.comnih.gov | Quantifies binding affinity |
Anthracyclines, including this compound, possess intrinsic fluorescence properties due to their extended aromatic chromophore researchgate.neteur.nl. This characteristic makes fluorescence spectroscopy an exceptionally sensitive tool for studying its interactions with DNA and its uptake into cells in research settings.
In DNA binding studies, the fluorescence of this compound typically undergoes quenching upon intercalation into the DNA double helix researchgate.netacs.orgacs.org. This quenching effect is often attributed to electron transfer between the excited drug molecule and the DNA bases, or to changes in the drug's microenvironment upon binding mdpi.com. By monitoring the decrease in fluorescence intensity as a function of DNA concentration, researchers can determine binding constants and gain insights into the intercalation mechanism researchgate.netacs.org.
Furthermore, the intrinsic fluorescence of this compound allows for direct visualization and quantification of its cellular uptake in cell-based research models acs.org. Researchers can track the accumulation of the compound within cells using fluorescence microscopy or flow cytometry, providing valuable information on its cellular pharmacokinetics and distribution in a research context.
Table 4: Typical Fluorescence Parameters and DNA Binding Effects
| Parameter | This compound (Free) | This compound (DNA-Bound) | Significance |
| Excitation Wavelength (λex) | ~480 nm acs.org | ~480 nm | Optimal excitation of the chromophore |
| Emission Wavelength (λem) | ~592 nm acs.org | ~592 nm (slight shift possible) | Characteristic emission of the compound |
| Fluorescence Intensity | High | Decrease (Quenching) researchgate.netmdpi.comacs.org | Indicates DNA binding/intercalation |
| Stern-Volmer Constant (Ksv) | N/A | Quantifiable (e.g., 10^4 M^-1) mdpi.com | Measures quenching efficiency |
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation and confirmation of this compound and its synthetic derivatives mdpi.comresearchgate.net. Both one-dimensional (1D) NMR (e.g., 1H NMR, 13C NMR) and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are employed.
1H NMR provides information on the number and type of protons in the molecule, their chemical environments, and their connectivity through coupling patterns acs.orgmdpi.com. 13C NMR provides similar information for carbon atoms. 2D NMR experiments are crucial for establishing through-bond (COSY, HSQC, HMBC) and through-space (NOESY) correlations between nuclei, which are essential for unequivocally assigning signals and confirming the complete molecular structure, including the specific epimeric configuration at the 4' position of the daunosamine (B1196630) sugar acs.orgmdpi.comresearchgate.net. For instance, NOESY experiments can reveal spatial proximity between protons, which is vital for confirming stereochemistry acs.org.
Beyond structural confirmation, NMR spectroscopy can also be used in research to study the conformation of this compound in solution and to investigate its interactions with biomolecules like DNA. Changes in chemical shifts of drug protons upon DNA binding can indicate the specific regions of the drug involved in the interaction, providing atomic-level insights into the binding mode acs.org.
Table 5: Illustrative NMR Spectroscopy Applications in this compound Research
| NMR Experiment | Information Provided | Research Application |
| 1H NMR | Number, type, and environment of protons | Primary structural confirmation, purity assessment |
| 13C NMR | Number, type, and environment of carbon atoms | Confirms carbon backbone, identifies functional groups |
| COSY | Through-bond correlations between coupled protons | Establishes proton connectivity within the molecule |
| HSQC/HMBC | Heteronuclear (C-H) correlations (direct/long-range) | Connects carbon and proton signals, confirms substructures |
| NOESY | Through-space correlations between spatially close protons | Confirms stereochemistry (e.g., 4'-epimerization), studies molecular conformation, and drug-DNA interaction sites acs.orgacs.org |
Bioanalytical Methods for Preclinical Samples
Bioanalytical methods are fundamental for determining the concentration of drug compounds and their metabolites in various biological matrices, which is essential for preclinical drug development.
Quantification in Cell Lysates and Culture Media
For anthracycline analogs like 2'-bromo-4'-epidaunorubicin (B1223105) (WP401), the quantification of intracellular accumulation and retention in cell lysates and culture media is critical for understanding cellular pharmacology. Fluorescent spectrophotometry and flow cytometry have been employed to measure the intracellular levels of WP401 in various cell lines, including wild-type (KB-3-1, P388S, HL60S) and their multidrug-resistant (MDR) counterparts (KB-V1, P388/DOX, HL60/DOX) acs.org.
Research has demonstrated that while multidrug-resistant cell lines typically exhibit reduced uptake of daunorubicin (DNR), which can be restored by P-glycoprotein (P-gp) inhibitors like verapamil (B1683045) (VER) or cyclosporin (B1163) A (CSA), the uptake of WP401 remains largely consistent regardless of the presence of these inhibitors in all tested cell lines acs.org. This suggests that WP401 effectively circumvents P-gp-mediated drug resistance, a key advantage for an anticancer agent acs.org.
The following table illustrates the comparative uptake of WP401 and DNR in sensitive and multidrug-resistant cell lines, highlighting the consistent cellular accumulation of WP401.
| Cell Line (Type) | Drug | Uptake in Absence of Inhibitor (Relative Fluorescence Units/Arbitrary Units) | Uptake in Presence of VER/CSA (Relative Fluorescence Units/Arbitrary Units) | Effect of P-gp Inhibitor |
| KB-3-1 (Sensitive) | DNR | High | High | No significant change |
| KB-V1 (MDR) | DNR | Reduced | Restored to sensitive levels | Significant restoration |
| KB-3-1 (Sensitive) | WP401 | High | High | No significant change |
| KB-V1 (MDR) | WP401 | High (similar to sensitive) | High (similar to sensitive) | No significant change |
| P388S (Sensitive) | DNR | High | High | No significant change |
| P388/DOX (MDR) | DNR | Reduced | Restored to sensitive levels | Significant restoration |
| P388S (Sensitive) | WP401 | High | High | No significant change |
| P388/DOX (MDR) | WP401 | High (similar to sensitive) | High (similar to sensitive) | No significant change |
| HL60S (Sensitive) | DNR | High | High | No significant change |
| HL60/DOX (MDR) | DNR | Reduced | Restored to sensitive levels | Significant restoration |
| HL60S (Sensitive) | WP401 | High | High | No significant change |
| HL60/DOX (MDR) | WP401 | High (similar to sensitive) | High (similar to sensitive) | No significant change |
Note: The specific units for "Uptake" are not explicitly provided in the source but represent relative fluorescence or arbitrary units as measured by spectrophotometry and flow cytometry. The values are qualitative based on the description in the source acs.org.
While the general principle of using fluorescent spectrophotometry for quantification in cell lysates and culture media is established for anthracyclines, specific detailed protocols for the extraction and quantification of this compound from these matrices are not extensively reported in the provided literature.
Analysis in Animal Tissues and Biological Fluids (e.g., plasma, urine)
Specific bioanalytical methods for the quantification of this compound in animal tissues and biological fluids such as plasma and urine are not explicitly detailed in the current literature. While high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid chromatography with electrochemical detection (LCEC) are commonly employed for the analysis of other anthracyclines and their metabolites in biological samples wikipedia.org, direct studies applying and validating these methods specifically for this compound in animal tissues, plasma, or urine are not available in the provided sources.
Advanced Imaging Techniques for Subcellular Localization Studies
Advanced imaging techniques are indispensable for visualizing the intracellular fate of drug compounds, providing crucial information about their distribution within cells and interactions with cellular organelles.
Confocal Microscopy for Intracellular Distribution
Confocal laser scanning microscopy is a powerful tool used to investigate the subcellular distribution of fluorescent compounds, including anthracyclines and their analogs. This technique has been utilized to examine the intracellular distribution of 2'-bromo-4'-epidaunorubicin (WP401) in both drug-sensitive and multidrug-resistant cell lines acs.org.
Studies have shown that WP401, unlike daunorubicin, exhibits consistent intracellular accumulation and distribution even in cell lines overexpressing P-glycoprotein acs.org. This observation is significant as altered intracellular distribution, often characterized by sequestration away from the nucleus, is a known mechanism of drug resistance for some anthracyclines. The ability of WP401 to maintain its intracellular presence and distribution in resistant cells suggests a mechanism by which it circumvents P-gp mediated resistance, thereby enhancing its efficacy in such contexts acs.org.
Flow Cytometry for Cellular Uptake and Phenotypic Analysis
Flow cytometry is widely used for quantitative assessment of cellular uptake and retention of fluorescent drugs, as well as for analyzing changes in cellular phenotypes. For 2'-bromo-4'-epidaunorubicin (WP401), flow cytometry has been instrumental in measuring its intracellular accumulation and retention in various cell lines acs.org.
The technique allowed for a comparative analysis of WP401 uptake versus daunorubicin in sensitive and multidrug-resistant cell lines. The findings indicated that WP401's uptake was consistent across all tested cell lines, irrespective of P-glycoprotein expression, a stark contrast to daunorubicin, whose uptake was significantly reduced in MDR cells unless P-gp inhibitors were present acs.org. This consistent uptake profile of WP401, as revealed by flow cytometry, correlates with its enhanced cytotoxicity in multidrug-resistant cells and increased DNA strand breakage acs.org.
While flow cytometry is capable of performing detailed phenotypic analysis, such as assessing cell viability, apoptosis, or cell cycle progression, specific detailed phenotypic changes induced by this compound and analyzed by this method are not extensively described in the provided literature. The primary application highlighted for WP401 is its quantitative assessment of cellular uptake and retention.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
